molecular formula C13H25N3O2 B13085094 Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate

Cat. No.: B13085094
M. Wt: 255.36 g/mol
InChI Key: XFYAVPDNNNKVPI-WDEREUQCSA-N
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Description

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of hexahydropyrrolo[1,2-A]pyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a hexahydropyrrolo[1,2-A]pyrazine core

Preparation Methods

The synthesis of Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl trifluoropyruvate with a methyl ketone in the presence of a diamine. The reaction is typically carried out in 1,4-dioxane at room temperature for several days . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and prevent oxidative damage to biological macromolecules such as proteins, lipids, and DNA . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl (7S,8aR)-7-(aminomethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-5-4-15-8-10(7-14)6-11(15)9-16/h10-11H,4-9,14H2,1-3H3/t10-,11+/m0/s1

InChI Key

XFYAVPDNNNKVPI-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)CN

Origin of Product

United States

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